molecular formula C10H6ClNO3 B1424308 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid CAS No. 56632-46-3

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Cat. No.: B1424308
CAS No.: 56632-46-3
M. Wt: 223.61 g/mol
InChI Key: XNXWHMGFBOBZRI-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is a heterocyclic compound that features a furan ring fused with a pyridine ring, with a carboxylic acid functional group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid and furan-2-carboxylic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 6-chloropyridine-3-carboxylic acid with a furan-2-boronic acid derivative. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-(6-Chloropyridin-3-yl)furan-2-methanol.

    Substitution: 5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid or 5-(6-Thiopyridin-3-yl)furan-2-carboxylic acid.

Scientific Research Applications

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-Bromopyridin-3-yl)furan-2-carboxylic acid
  • 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid
  • 5-(6-Fluoropyridin-3-yl)furan-2-carboxylic acid

Uniqueness

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with specific properties.

Properties

IUPAC Name

5-(6-chloropyridin-3-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXWHMGFBOBZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699464
Record name 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56632-46-3
Record name 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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